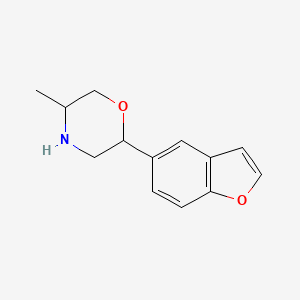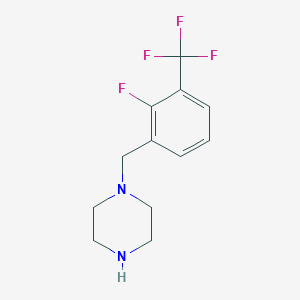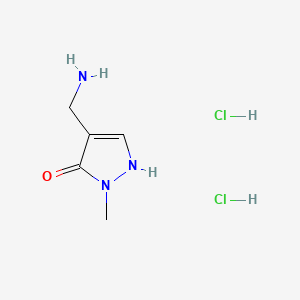
(4-((Methylthio)methyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(methylsulfanyl)methyl]phenyl}boronic acid is an organoboron compound with the molecular formula C8H11BO2S It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(methylsulfanyl)methyl]phenyl}boronic acid typically involves the reaction of 4-bromomethylphenyl methyl sulfide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction conditions are generally mild, making this method efficient and widely used .
Industrial Production Methods: Industrial production of {4-[(methylsulfanyl)methyl]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions: {4-[(methylsulfanyl)methyl]phenyl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Palladium catalysts, potassium carbonate, aqueous or alcoholic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Boronate esters.
Substitution: Biaryl compounds, vinyl derivatives.
科学的研究の応用
Chemistry: In organic synthesis, {4-[(methylsulfanyl)methyl]phenyl}boronic acid is used as a building block for the construction of complex molecules through Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them valuable in drug discovery .
Industry: In the industrial sector, {4-[(methylsulfanyl)methyl]phenyl}boronic acid is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .
作用機序
The mechanism of action of {4-[(methylsulfanyl)methyl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
類似化合物との比較
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, {4-[(methylsulfanyl)methyl]phenyl}boronic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
特性
分子式 |
C8H11BO2S |
|---|---|
分子量 |
182.05 g/mol |
IUPAC名 |
[4-(methylsulfanylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO2S/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5,10-11H,6H2,1H3 |
InChIキー |
WHDLHUQARZBDNI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)CSC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)
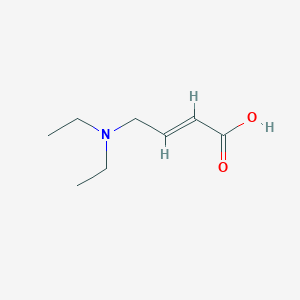
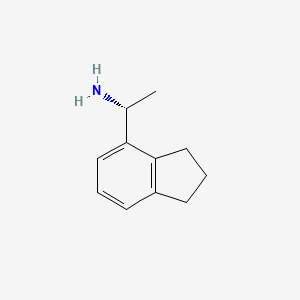
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
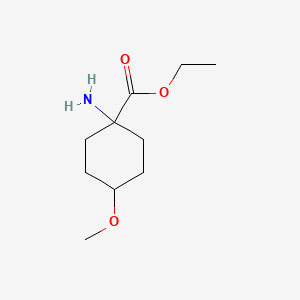
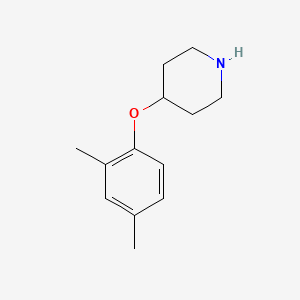
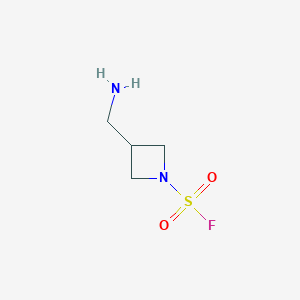
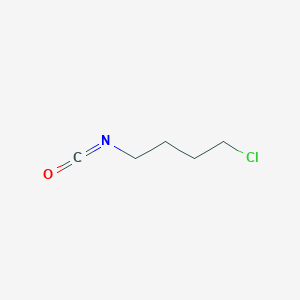
![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
